molecular formula C12H14ClNO B2824231 Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride CAS No. 2094623-66-0

Spiro[chromene-2,1'-cyclobutane]-6-amine hydrochloride

Cat. No.: B2824231
CAS No.: 2094623-66-0
M. Wt: 223.7
InChI Key: XFJRTLURANCZGR-UHFFFAOYSA-N
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Description

Spiro[chromene-2,1’-cyclobutane]-6-amine hydrochloride is a spirocyclic compound characterized by a unique three-dimensional structure. Spirocyclic compounds are known for their rigidity and ability to project functionalities in multiple dimensions, making them valuable in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[chromene-2,1’-cyclobutane]-6-amine hydrochloride typically involves multi-component reactions. One common method is the three-component condensation reaction, which includes cyclic-1,3-diketones, amines, and aldehydes under specific conditions . The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of spirocyclic compounds like spiro[chromene-2,1’-cyclobutane]-6-amine hydrochloride often employs scalable and environmentally benign methods. These methods may include the use of green solvents and catalysts to minimize environmental impact while ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Spiro[chromene-2,1’-cyclobutane]-6-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .

Scientific Research Applications

Chemistry

In chemistry, spiro[chromene-2,1’-cyclobutane]-6-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential bioactivity. Spirocyclic compounds have shown promise in various biological assays, including antimicrobial and anticancer activities .

Medicine

In medicine, spiro[chromene-2,1’-cyclobutane]-6-amine hydrochloride is explored for its potential therapeutic applications. Its unique structure may interact with biological targets in ways that traditional linear molecules cannot, offering new avenues for drug development .

Industry

In the industrial sector, spirocyclic compounds are used in the development of advanced materials. Their rigidity and three-dimensional structure make them suitable for applications in materials science, including the creation of polymers and nanomaterials .

Mechanism of Action

The mechanism of action of spiro[chromene-2,1’-cyclobutane]-6-amine hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to its observed bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[chromene-2,1’-cyclobutane]-6-amine hydrochloride stands out due to its specific spirocyclic structure, which combines chromene and cyclobutane rings. This unique combination provides distinct chemical and biological properties that are not observed in other spirocyclic compounds .

Properties

IUPAC Name

spiro[chromene-2,1'-cyclobutane]-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO.ClH/c13-10-2-3-11-9(8-10)4-7-12(14-11)5-1-6-12;/h2-4,7-8H,1,5-6,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJRTLURANCZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C=CC3=C(O2)C=CC(=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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